molecular formula C11H10ClN3O B7557858 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide

2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide

Cat. No. B7557858
M. Wt: 235.67 g/mol
InChI Key: ZMAJEDJYJWBERE-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide, also known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of pyrazole-based compounds and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide is not fully understood. However, it has been reported to act through multiple pathways. 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has been reported to improve glucose uptake and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for further research. However, there are also limitations to using 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. In addition, the toxicity and side effects of 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide have not been fully evaluated, and caution should be exercised when using this compound in animal studies.

Future Directions

There are several future directions for research on 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide. One area of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Another area of research is the development of new synthetic routes for 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide and its analogs, which may exhibit improved pharmacological properties. Finally, the elucidation of the molecular mechanism of action of 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide may lead to the development of new drugs targeting specific pathways involved in disease progression.

Synthesis Methods

2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide can be synthesized using a multistep reaction process. The first step involves the reaction of 3-(1H-pyrazol-5-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide. The synthesis of 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has been reported in several research articles, and the purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has also been shown to have a protective effect against oxidative stress-induced cell damage. In addition, 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-3-1-2-8(6-9)10-4-5-13-15-10/h1-6H,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAJEDJYJWBERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide

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